3-[1-(3-fluoro-4-methylbenzoyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione
Description
3-[1-(3-Fluoro-4-methylbenzoyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione is a synthetic organic compound featuring a 1,3-oxazolidine-2,4-dione core fused to a piperidine ring substituted with a 3-fluoro-4-methylbenzoyl group. The oxazolidine-dione moiety is a hallmark of bioactive molecules, often associated with diverse pharmacological and pesticidal activities.
Properties
IUPAC Name |
3-[1-(3-fluoro-4-methylbenzoyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2O4/c1-10-2-3-11(8-13(10)17)15(21)18-6-4-12(5-7-18)19-14(20)9-23-16(19)22/h2-3,8,12H,4-7,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTZMTGWXCRZKTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCC(CC2)N3C(=O)COC3=O)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(3-fluoro-4-methylbenzoyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione typically involves multiple steps. One common approach starts with the preparation of the piperidine derivative, followed by the introduction of the benzoyl group and the formation of the oxazolidine-2,4-dione ring. The reaction conditions often require the use of specific reagents and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to scale up the synthesis. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-[1-(3-fluoro-4-methylbenzoyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
3-[1-(3-fluoro-4-methylbenzoyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Researchers investigate its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[1-(3-fluoro-4-methylbenzoyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through its binding to these targets, leading to changes in cellular function and signaling.
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs of 3-[1-(3-fluoro-4-methylbenzoyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione, highlighting differences in substituents, molecular weights, and reported activities:
Note: The molecular formula of the target compound is inferred based on structural similarity to BK12533 (C₁₅H₁₇N₃O₅) with additional fluorine and methyl groups.
Key Structural Differences and Implications
- Oxazolidine-Dione Modifications: Vinclozolin and famphur feature substitutions at the 3- and 5-positions of the oxazolidine ring (e.g., dichlorophenyl, anilino), which are critical for fungicidal and pesticidal activities . In contrast, PPARγ agonists like the furan-oxazole derivative prioritize extended hydrophobic chains for nuclear receptor interaction .
- Piperidine vs. Non-Piperidine Scaffolds: The piperidine-linked compounds (target, BI96718, BK12533) may exhibit improved conformational flexibility compared to vinclozolin’s rigid dichlorophenyl-vinyl structure, influencing target selectivity .
Structure-Activity Relationship (SAR) Insights
- Electron-Withdrawing Groups : Fluorine and chlorine atoms (target compound, vinclozolin) enhance binding to hydrophobic pockets in biological targets, whereas methoxy groups (BK12533) may improve solubility .
- Steric Effects : Bulky substituents like the furan-oxazole chain in PPARγ agonists likely prevent off-target interactions, a design principle that could extend to the target compound .
- Metabolic Stability : The piperidine-thiophene linkage in BI96718 may reduce oxidative metabolism compared to the target compound’s benzoyl group, though this requires experimental validation .
Biological Activity
3-[1-(3-fluoro-4-methylbenzoyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione is a synthetic compound that has garnered interest for its potential biological activities. This compound features a unique structural configuration that may influence its interaction with biological macromolecules, leading to various pharmacological effects.
Chemical Structure and Properties
The compound's IUPAC name is this compound. Its chemical structure includes a piperidine ring and an oxazolidine moiety, which are known for their biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C22H22F2N4O2 |
| Molecular Weight | 414.43 g/mol |
| Solubility | Soluble in organic solvents |
The biological activity of this compound may stem from its ability to interact with specific enzymes and receptors within the body. The oxazolidine ring is known for its role in antibiotic activity, particularly against Gram-positive bacteria. Preliminary studies suggest that this compound may exhibit similar antimicrobial properties.
Antimicrobial Activity
Research indicates that derivatives of oxazolidine compounds often demonstrate significant antimicrobial effects. For instance, a related study showed that oxazolidine derivatives had promising activity against Mycobacterium tuberculosis with minimum inhibitory concentration (MIC) values comparable to established antibiotics like linezolid .
Enzyme Inhibition
The compound's structure suggests potential as an enzyme inhibitor. Studies on similar compounds have demonstrated their capacity to inhibit acetylcholinesterase (AChE) and urease, which are critical targets in treating neurological disorders and managing urinary tract infections, respectively .
Case Studies and Research Findings
- Antimycobacterial Activity : A study evaluated various oxazolidine derivatives against drug-sensitive and resistant strains of M. tuberculosis. Compounds with structural similarities to the target compound exhibited MIC values indicating strong antimycobacterial activity .
- Enzyme Inhibition : Research on piperidine-containing compounds revealed their effectiveness as AChE inhibitors. The inhibition rates were significantly higher than those of standard drugs, suggesting that the target compound could possess similar or enhanced inhibitory effects .
- Binding Affinity Studies : Docking studies have been conducted to assess the binding interactions of oxazolidine derivatives with target enzymes. These studies indicated favorable binding affinities, suggesting that modifications in the piperidine moiety could enhance biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
